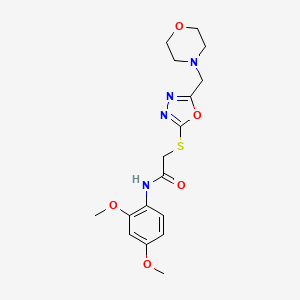
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N4O5S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethoxyphenyl)-2-((5-(morpholinomethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A dimethoxyphenyl group.
- A morpholinomethyl moiety linked to a 1,3,4-oxadiazole ring.
- A thioacetamide functional group.
This unique combination of structural elements is believed to contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have shown effectiveness against various bacterial strains, including multi-drug resistant species.
Antidepressant Activity
A study on related oxadiazole derivatives demonstrated promising antidepressant effects using the forced swimming test (FST). Compounds with similar structures exhibited significant reductions in immobility duration, suggesting potential for treating depression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in bacterial cell wall synthesis.
- Modulation of neurotransmitter systems , particularly serotonin pathways relevant to mood regulation.
Synthesis and Evaluation
A series of studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For example:
- Synthesis Methodology : Multi-step organic reactions were employed to develop the target compound and its analogs.
- Biological Testing : In vitro assays were conducted to assess the antimicrobial and antidepressant activities.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that modifications in the chemical structure significantly influence the compound's solubility and metabolic stability. These properties are crucial for enhancing bioavailability in therapeutic applications.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(morpholin-4-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-23-12-3-4-13(14(9-12)24-2)18-15(22)11-27-17-20-19-16(26-17)10-21-5-7-25-8-6-21/h3-4,9H,5-8,10-11H2,1-2H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMYXKOGDBEAOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(O2)CN3CCOCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














